molecular formula C16H14FN3S B12451090 N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine

Cat. No.: B12451090
M. Wt: 299.4 g/mol
InChI Key: NPJBPEZSHOHFFS-UHFFFAOYSA-N
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Description

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The specific precursors used in this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with varying functional groups.

Scientific Research Applications

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with prostaglandin synthase, affecting inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine is unique due to its combination of a thiazole ring, a fluorinated phenyl group, and a pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14FN3S/c1-10-4-3-7-18-15(10)20-16-19-14(9-21-16)12-5-6-13(17)11(2)8-12/h3-9H,1-2H3,(H,18,19,20)

InChI Key

NPJBPEZSHOHFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C

Origin of Product

United States

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